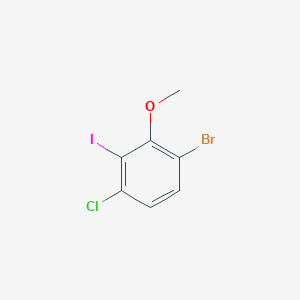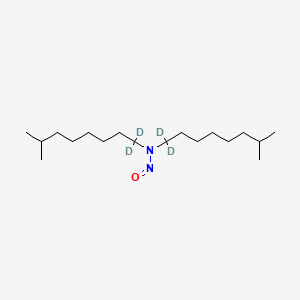
(R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylamino group, a phenol group, and a hydrochloride salt, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by the introduction of the dimethylamino group and the phenol group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification methods, such as crystallization and chromatography, are employed to obtain the final product.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted phenol derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group and phenol group play crucial roles in binding to these targets, leading to various biochemical effects. The compound may modulate signaling pathways and influence cellular processes, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (R,Z)-1-(Dimethylamino)but-2-en-1-ol
- (R,Z)-3-(Dimethylamino)-4-methylpent-2-en-1-ol
Comparison: Compared to similar compounds, (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride exhibits unique chemical properties due to the presence of both the dimethylamino group and the phenol group. These functional groups contribute to its distinct reactivity and potential applications in various fields. The hydrochloride salt form also enhances its stability and solubility, making it more suitable for certain industrial and research applications.
Eigenschaften
Molekularformel |
C14H22ClNO |
|---|---|
Molekulargewicht |
255.78 g/mol |
IUPAC-Name |
3-[(Z,4R)-5-(dimethylamino)-4-methylpent-2-en-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h5-9,11,16H,10H2,1-4H3;1H/b14-5-;/t11-;/m0./s1 |
InChI-Schlüssel |
TZOOYBCJSXMJPM-UOOGNVTLSA-N |
Isomerische SMILES |
C/C=C(\C1=CC(=CC=C1)O)/[C@@H](C)CN(C)C.Cl |
Kanonische SMILES |
CC=C(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


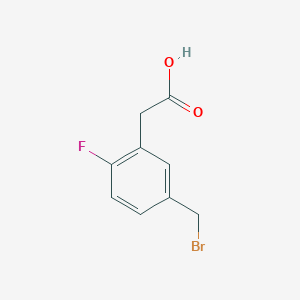
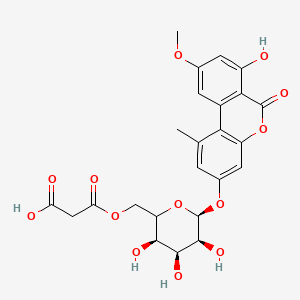
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)


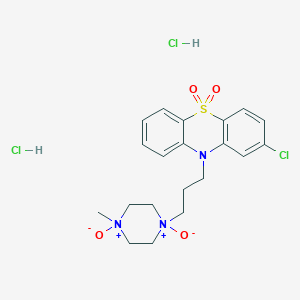
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
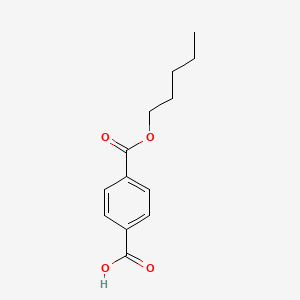

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
